4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C13H20N4O4S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
4-nitro-N-(3-piperazin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O4S/c18-17(19)12-2-4-13(5-3-12)22(20,21)15-6-1-9-16-10-7-14-8-11-16/h2-5,14-15H,1,6-11H2 |
InChI Key |
CERWIYQNXDZJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 3-(piperazin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is typically stirred and heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Nitro Group Reactivity
The nitro group at the para position participates in reduction and electrophilic substitution reactions:
Reduction to Amine
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:
-
Catalyst : Pd/C or Raney Ni
-
Conditions : H₂ (1–3 atm), ethanol/water, 25–50°C
-
Product : 4-Amino-N-[3-(piperazin-1-yl)propyl]benzenesulfonamide .
Example :
Electrophilic Aromatic Substitution
The nitro group deactivates the benzene ring, limiting substitution to strongly activating groups under harsh conditions.
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation, acylation, and quaternization:
Alkylation/Acylation
Reaction with alkyl halides or acyl chlorides at the secondary amine sites:
-
Reagents : Methyl iodide, acetyl chloride
-
Conditions : DCM, 0°C to reflux
-
Products : Quaternary ammonium salts or acylated derivatives .
Example :
Sulfonamide Hydrolysis
Under acidic or basic conditions, the sulfonamide bond can hydrolyze:
-
Acidic hydrolysis (HCl, 6M, 100°C): Produces sulfonic acid and amine.
-
Basic hydrolysis (NaOH, 10%, reflux): Forms sulfonate and ammonia .
Stability :
-
pH 2–10 : Stable for >24 hours at 25°C.
-
Extreme pH : Degrades within 1–4 hours.
Biological Interactions
The compound’s nitro group and sulfonamide moiety contribute to interactions with biological targets:
Scientific Research Applications
4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Positional Isomer: 2-Nitro-N-[3-(Piperazin-1-yl)Propyl]Benzene-1-Sulfonamide
- Structural Difference : The nitro group is at the ortho (2-) position instead of para (4-) (Fig. 1).
- Molecular Formula : Identical (C₁₃H₂₀N₄O₄S; MW 328.39) but with distinct stereoelectronic properties due to nitro positioning.
- Ortho substitution may introduce steric hindrance, reducing binding affinity in enzyme active sites.
Dichlorinated Sulfonamide Analog
Pyrrolidine-2,5-Dione Derivatives
- Structure: N-Aryl/N-aminoaryl 3-phenylpyrrolidine-2,5-diones (e.g., anticonvulsants from ).
- Comparison :
Triazolo-Pyridinone Impurities
- Structure : Imp. B (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .
- The phenylpiperazine side chain may enhance dopamine receptor affinity, a property absent in sulfonamides .
Comparative Data Table
Key Research Findings
- Piperazine Role : The piperazine-propyl chain is a conserved feature across analogs, enhancing water solubility and facilitating blood-brain barrier penetration .
- Nitro Group Impact : Para-nitro substitution in the target compound may improve stability and electronic interactions compared to ortho-nitro analogs .
- Therapeutic Potential: While the target compound lacks explicit activity data, structurally related sulfonamides show promise in neurological disorders (e.g., anticonvulsants in and motoneuron disease candidates in ).
Limitations and Contradictions
- Data Gaps: No direct biological data for the target compound; comparisons rely on structural extrapolation.
- Contradictory Features : Piperazine-containing compounds in target motoneuron diseases, while those in are anticonvulsants. This highlights the context-dependent role of auxiliary functional groups.
Biological Activity
4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H20N4O4S
- Molecular Weight : 328.39 g/mol
Biological Activity Overview
Research indicates that sulfonamide derivatives, including this compound, exhibit various biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. The nitro group in this compound may enhance its efficacy against certain bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial (in vitro) | |
| Sulfanilamide | Antibacterial | Various studies |
Cardiovascular Effects
In a study using an isolated rat heart model, various benzenesulfonamides were evaluated for their effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly alter these parameters, suggesting potential cardiovascular implications.
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide | 0.001 nM |
The findings suggested that the compound could interact with calcium channels, influencing cardiovascular dynamics .
The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. For instance, they may inhibit dihydropteroate synthase in bacterial cells, leading to impaired folate synthesis. This mechanism is crucial for their antibacterial properties.
In the context of cardiovascular effects, it is hypothesized that the compound may modulate calcium channel activity, thereby affecting vascular resistance and perfusion pressure .
Case Studies and Research Findings
Recent studies have explored the potential of piperazine derivatives in cancer treatment. For example, modifications to the piperazine structure have led to enhanced cytotoxicity against various cancer cell lines, indicating that structural alterations can significantly impact biological activity .
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various sulfonamide derivatives on pancreatic cancer cell lines:
| Compound | IC50 (µM) |
|---|---|
| Original Derivative | X µM |
| Modified Derivative A (with nitro group) | Y µM |
The introduction of electron-withdrawing groups like nitro has been associated with increased potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide, and how can reaction yields be improved?
- Methodology : The synthesis typically involves coupling a sulfonamide precursor with a piperazine-containing alkyl chain. Key steps include:
- Nucleophilic substitution : Reacting 4-nitrobenzenesulfonyl chloride with 3-(piperazin-1-yl)propan-1-amine in anhydrous DMF or dichloromethane under nitrogen .
- Catalytic optimization : Using triethylamine (TEA) or DIPEA as a base to enhance nucleophilicity. Reaction temperatures range from 0°C to room temperature, with yields varying between 20–60% depending on stoichiometry and solvent polarity .
- Purification : Column chromatography (silica gel, eluent: 5–10% MeOH in DCM) or recrystallization (ethanol/water mixtures) improves purity (>95%) .
Q. How can structural confirmation and purity of the compound be validated?
- Techniques :
- NMR spectroscopy : 1H/13C NMR to confirm the presence of the piperazine methylene protons (δ 2.5–3.5 ppm) and sulfonamide protons (δ 7.5–8.5 ppm). Splitting patterns verify regiochemistry .
- LCMS : Retention time and molecular ion peaks (e.g., m/z ~380 [M+H]+) confirm molecular weight .
- XRPD/TGA-DSC : Assess crystallinity and thermal stability, critical for polymorph identification .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers (use <1% DMSO for in vitro studies). Stability tests in PBS (pH 7.4) over 24–48 hours show <5% degradation at 4°C .
- Storage : Store at –20°C in desiccated conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can regiochemical inconsistencies in sulfonamide-piperazine coupling be resolved?
- Mechanistic analysis : Competing pathways (e.g., N- vs. O-sulfonation) may arise due to solvent polarity. Polar aprotic solvents (DMF, DMSO) favor sulfonamide formation over side products .
- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM). If byproducts dominate, reduce reaction temperature or use excess sulfonyl chloride (1.5 eq.) .
Q. What strategies address low bioactivity in enzyme inhibition assays?
- Structural modification : Introduce electron-withdrawing groups (e.g., CF3) at the benzene ring to enhance target binding. Piperazine substitutions (e.g., 4-methylpiperazine) improve pharmacokinetic properties .
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with carbonic anhydrase or kinase domains, leveraging the sulfonamide’s zinc-binding motif .
Q. How can conflicting XRPD and DSC data on polymorphs be interpreted?
- Case study : XRPD may indicate crystalline phases, while DSC reveals amorphous content. Perform variable-temperature XRPD to map phase transitions. For example, Form I (melting point 160°C) vs. Form II (125°C) .
- Resolution : Slurry bridging experiments in ethanol/water mixtures (1:1) promote conversion to the thermodynamically stable form .
Q. What in silico tools predict metabolic pathways for this compound?
- Software : SwissADME or ADMET Predictor™ to identify CYP450 oxidation sites (e.g., piperazine N-dealkylation).
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolic stability (t1/2 > 60 minutes desirable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
